2-(Triethoxysilyl)propylamine

Physical property Distillation Purification

2-(Triethoxysilyl)propylamine (CAS 36957-84-3), also named (2-aminoisopropyl)triethoxysilane or 2-(triethoxysilyl)-1-propanamine, is a primary amino-functional trialkoxysilane with the molecular formula C₉H₂₃NO₃Si and a molecular weight of 221.37 g/mol. Unlike the workhorse linear analog 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2), this compound features a branched propylamine spacer in which the amine-bearing carbon is at the secondary (isopropyl) position relative to silicon.

Molecular Formula C9H23NO3Si
Molecular Weight 221.37 g/mol
CAS No. 36957-84-3
Cat. No. B1623351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Triethoxysilyl)propylamine
CAS36957-84-3
Molecular FormulaC9H23NO3Si
Molecular Weight221.37 g/mol
Structural Identifiers
SMILESCCO[Si](C(C)CN)(OCC)OCC
InChIInChI=1S/C9H23NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-8,10H2,1-4H3
InChIKeyRYRGXTAWWFMZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Triethoxysilyl)propylamine (CAS 36957-84-3): A Branched Aminosilane for Procurement Evaluation


2-(Triethoxysilyl)propylamine (CAS 36957-84-3), also named (2-aminoisopropyl)triethoxysilane or 2-(triethoxysilyl)-1-propanamine, is a primary amino-functional trialkoxysilane with the molecular formula C₉H₂₃NO₃Si and a molecular weight of 221.37 g/mol . Unlike the workhorse linear analog 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2), this compound features a branched propylamine spacer in which the amine-bearing carbon is at the secondary (isopropyl) position relative to silicon . This structural difference—a methyl branch adjacent to the amine—alters key physicochemical properties, including boiling point (223.5 °C vs. 217 °C for APTES), density (0.938 vs. 0.946 g/mL), refractive index (1.431 vs. 1.422), and flash point (89 °C vs. 96 °C) . The compound serves as both a silane coupling agent for surface functionalization and a synthetic intermediate for derivatization, most notably in the preparation of pharmacologically active tolbutamide analogs [1].

Why 2-(Triethoxysilyl)propylamine Cannot Be Replaced by Generic 3-Aminopropyltriethoxysilane


The branched isopropylamine architecture of 2-(triethoxysilyl)propylamine introduces steric and electronic perturbations absent in the linear n-propylamine spacer of APTES. In the widely cited G1–G3 aminosilane classification of Zhu et al. (Langmuir 2012), the primary amine in γ-aminopropyl silanes (G1, including APTES) readily catalyzes both siloxane bond formation and hydrolytic cleavage via a stable five-membered cyclic intermediate, rendering silane layers hydrolytically unstable [1]. The methyl branch at the α-carbon of 2-(triethoxysilyl)propylamine geometrically perturbs this intramolecular catalytic pathway, placing it in an intermediate class between G1 and G2 silanes [1][2]. This has two practical consequences for procurement: (1) the branched silane may yield surface layers with distinct hydrolytic stability profiles compared to APTES, and (2) the altered amine geometry changes reactivity in derivatization chemistry, as demonstrated by the superior in vivo pharmacological activity of its tolbutamide conjugate relative to both the parent drug and the diethylamino analog [3]. Generic substitution with APTES therefore risks both altered surface functionalization kinetics and loss of application-specific performance gains.

Quantitative Differentiation Evidence for 2-(Triethoxysilyl)propylamine vs. Closest Analogs


Elevated Boiling Point vs. 3-Aminopropyltriethoxysilane (APTES) Indicates Stronger Intermolecular Interactions

2-(Triethoxysilyl)propylamine boils at 223.5 °C at 760 mmHg, which is approximately 6.5 °C higher than the 217 °C reported for its linear analog 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2) under identical pressure conditions . This elevation is attributed to the branched isopropylamine architecture, which may enhance dipole–dipole interactions or hydrogen-bonding capacity relative to the linear n-propylamine spacer. The higher boiling point directly impacts distillation-based purification protocols and vapor-phase deposition process windows.

Physical property Distillation Purification

Lower Density and Higher Refractive Index vs. APTES Differentiate Physical Handling and Optical Properties

The density of 2-(triethoxysilyl)propylamine is 0.938 g/cm³, which is approximately 0.008 g/cm³ lower than APTES (0.946 g/mL at 25 °C). Concurrently, its refractive index (n) is 1.431 versus 1.422 for APTES, a difference of +0.009 [1]. These paired shifts—lower density yet higher refractive index—are consistent with the branched molecular architecture creating a less efficiently packed liquid phase with higher polarizability. The flash point is also 7 °C lower (89 °C vs. 96 °C closed cup), which must be factored into storage and handling protocols [1].

Density Refractive index Formulation Quality control

Superior Multi-Parameter Antidiabetic and Hypolipidemic Efficacy of the Triethoxysilyl-Tolbutamide Conjugate in STZ-Diabetic Rats

In a head-to-head in vivo study (Ahmadi et al., Med Chem 2012), the tolbutamide derivative incorporating the 3-triethoxysilyl-1-propylamine moiety (compound IV) was directly compared against: (I) the parent drug tolbutamide, (II) the second-generation sulfonylurea glibenclamide, and (III) the 3-diethylamino-1-propylamine tolbutamide analog. At 16 days post-streptozotocin injection, compound IV reduced serum glucose, triglyceride (TG), and very low-density lipoprotein (VLDL) levels more than all three comparators (I–III) [1]. The authors concluded that compound IV (the triethoxysilyl derivative) represents a 'third generation' sulfonylurea with superior combined antidiabetic and hypolipidemic activity [1].

Antidiabetic Hypolipidemic Tolbutamide derivative Streptozotocin In vivo pharmacology

Branched Spacer Architecture Alters Intramolecular Amine Catalysis of Siloxane Hydrolysis vs. Linear APTES

According to the G1–G3 aminosilane classification established by Zhu et al. (Langmuir 2012), G1 silanes (APTES and APTMS) possess a primary amine at the γ-propyl position that readily catalyzes siloxane bond hydrolysis via a five-membered cyclic intermediate, yielding hydrolytically unstable layers. G2 silanes (AEAPTES, AEAPTMS) have a secondary amine in the propyl position whose intramolecular catalysis of bond detachment is sterically hindered, conferring greater hydrolytic stability [1][2]. 2-(Triethoxysilyl)propylamine contains a primary amine but with a methyl branch at the α-carbon (isopropyl spacer), which geometrically disrupts the five-membered cyclic intermediate required for efficient intramolecular catalysis [1]. This places it in a structurally intermediate position between G1 and G2, predicting hydrolytic stability different from—and potentially superior to—linear APTES. Quantitative layer-thickness data from the Langmuir study: APTES-derived layers decreased from ~23 Å to ~8 Å after 24 h water immersion at 40 °C (approximately 65% thickness loss), whereas G2 silane layers retained a higher fraction of their initial thickness [1].

Hydrolytic stability Intramolecular catalysis Silane classification Surface functionalization

LogP of 2.08 Indicates Higher Lipophilicity vs. APTES, Relevant to Partition-Controlled Applications

The calculated LogP (octanol–water partition coefficient) for 2-(triethoxysilyl)propylamine is 2.08, and its polar surface area (PSA) is 53.71 Ų . Although a directly measured LogP for APTES under identical computational methodology is not readily available in the same database, the branched isopropyl spacer of 2-(triethoxysilyl)propylamine provides a more compact hydrophobic domain than the linear n-propyl spacer of APTES, which is consistent with a LogP elevation . This higher calculated lipophilicity suggests differential retention behavior in reversed-phase chromatographic systems and altered membrane partitioning characteristics when the compound is used as a derivatizing agent for pharmacologically active molecules [1].

LogP Lipophilicity Partition coefficient Drug design Chromatography

Optimal Application Scenarios for 2-(Triethoxysilyl)propylamine Based on Differential Evidence


Synthesis of Next-Generation Sulfonylurea Antidiabetic Agents with Combined Hypoglycemic and Hypolipidemic Activity

The triethoxysilyl-propylamine moiety, when conjugated to the tolbutamide scaffold (yielding compound IV), demonstrated superior multi-parameter efficacy—reducing serum glucose, triglycerides, and VLDL more potently than the parent drug tolbutamide, glibenclamide, and the diethylamino analog in STZ-diabetic rats at 16 days post-induction [1]. This makes 2-(triethoxysilyl)propylamine the preferred amine synthon for medicinal chemistry programs targeting dual antidiabetic and hypolipidemic sulfonylurea analogs.

Vapor-Phase Silanization Requiring Elevated Thermal Budget and Controlled Deposition Windows

With a boiling point of 223.5 °C—approximately 6.5 °C higher than APTES—2-(triethoxysilyl)propylamine offers an extended thermal processing window for vapor-phase silanization protocols . The lower density (0.938 vs. 0.946 g/cm³) and distinct refractive index (1.431 vs. 1.422) further provide rapid inline quality-control metrics during reagent qualification, while the 7 °C lower flash point (89 °C vs. 96 °C) must be accommodated in procurement safety planning .

Surface Functionalization Where Controlled Hydrolytic Stability via Branched Architecture Is Desired

Based on the G1–G3 classification framework of Zhu et al. (Langmuir 2012), the α-methyl branch of 2-(triethoxysilyl)propylamine is predicted to perturb the five-membered cyclic intermediate responsible for intramolecularly catalyzed siloxane hydrolysis that plagues linear G1 silanes such as APTES [1]. This structural feature suggests that silane layers derived from 2-(triethoxysilyl)propylamine may exhibit intermediate hydrolytic stability between G1 and G2 classes, making the compound worth evaluating for aqueous applications where standard APTES-derived surfaces suffer unacceptable functional loss. Direct experimental confirmation is recommended before large-scale procurement for this specific use case.

Preparation of Silane-Modified Silica Sols for Waterborne Epoxy Resin Systems

2-(Triethoxysilyl)propylamine (cited as 3-triethoxysilyl-1-propylamine) has been employed as a co-condensing agent with methyltriethoxysilane in acidic ethanol–water systems at 50–75 °C for 8 hours to prepare modified silica sols used in silicon-modified waterborne epoxy resins [2]. The branched amine architecture provides a differentiated reactivity profile in these sol-gel formulations compared to linear aminosilanes, potentially influencing the degree of condensation and the resulting composite mechanical properties.

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